3-Cyclopropylpicolinonitrile
CAS No.: 878805-22-2
Cat. No.: VC2833817
Molecular Formula: C9H8N2
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 878805-22-2 |
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Molecular Formula | C9H8N2 |
Molecular Weight | 144.17 g/mol |
IUPAC Name | 3-cyclopropylpyridine-2-carbonitrile |
Standard InChI | InChI=1S/C9H8N2/c10-6-9-8(7-3-4-7)2-1-5-11-9/h1-2,5,7H,3-4H2 |
Standard InChI Key | IQCVAZUZHHNMOZ-UHFFFAOYSA-N |
SMILES | C1CC1C2=C(N=CC=C2)C#N |
Canonical SMILES | C1CC1C2=C(N=CC=C2)C#N |
Introduction
3-Cyclopropylpicolinonitrile is a heterocyclic organic compound with the molecular formula C9H8N2 and a molecular weight of 144.18 g/mol. It is also known by its IUPAC name, 3-cyclopropyl-2-pyridinecarbonitrile. This compound features a cyclopropyl group attached to a picolinonitrile structure, which is derived from pyridine. Its unique chemical properties make it valuable for various scientific research applications, particularly in organic synthesis and medicinal chemistry.
Synthesis of 3-Cyclopropylpicolinonitrile
The synthesis of 3-Cyclopropylpicolinonitrile typically involves the reaction of cyclopropylamine with picolinonitrile under controlled conditions. Below are the common synthetic methods:
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Base-Assisted Reaction: A base such as sodium hydride or potassium tert-butoxide is employed to facilitate the reaction in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Elevated temperatures help drive the reaction to completion.
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Industrial Production: Continuous flow reactors are often used for large-scale production, ensuring consistent quality and yield through precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions and Reactivity
3-Cyclopropylpicolinonitrile participates in various chemical reactions due to its nitrile functional group and pyridine ring.
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Oxidation:
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Reagents: Potassium permanganate or chromium trioxide.
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Products: Carboxylic acid derivatives.
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Reduction:
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Reagents: Lithium aluminum hydride or sodium borohydride.
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Products: Amine derivatives.
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Substitution:
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Conditions: Sodium hydride in DMF.
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Products: Functionalized derivatives depending on the substituent introduced.
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Applications in Scientific Research
3-Cyclopropylpicolinonitrile has diverse applications across multiple fields:
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Organic Chemistry:
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Used as an intermediate in synthesizing complex organic molecules.
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Biological Studies:
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Investigated for enzyme inhibition and protein-ligand interactions.
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Medicinal Chemistry:
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Explored as a precursor in drug development, particularly for designing therapeutic agents targeting specific enzymes or receptors.
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Material Science:
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Utilized in creating advanced materials and nanotechnology applications.
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Mechanism of Action
In biological systems, 3-Cyclopropylpicolinonitrile acts as an inhibitor by binding to specific enzyme active sites. Its structure allows hydrogen bonding and hydrophobic interactions with proteins, modulating their activity.
Comparison with Similar Compounds
Compound | Key Features |
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3-Cyclopropylpyridine | Lacks the nitrile group, reducing reactivity. |
3-Cyclopropylbenzonitrile | Contains a benzene ring instead of pyridine. |
5-Cyclopropylpicolinonitrile | The nitrile group is located at a different position. |
The combination of the cyclopropyl group with the picolinonitrile structure makes 3-Cyclopropylpicolinonitrile particularly unique due to its enhanced stability and reactivity.
Future Directions
Ongoing research aims to explore the compound’s potential in:
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Drug discovery for enzyme-targeted therapies.
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Development of specialty chemicals for industrial use.
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Advanced studies on its reactivity under extreme conditions.
This compound’s versatility ensures its continued relevance across scientific disciplines.
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